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Compound of Interest

Compound Name: Bizine

Cat. No.: B8054949 Get Quote

Welcome to our technical support resource for researchers, scientists, and drug development

professionals. This guide provides detailed information, troubleshooting advice, and protocols

for utilizing Bicine buffer systems to improve the electrophoretic resolution of low molecular

weight (LMW) peptides.

Frequently Asked Questions (FAQs)
Q1: What is Bicine, and why is it used for separating low molecular weight peptides?

A1: Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffering

agent. It is particularly effective for separating LMW peptides and proteins in SDS-PAGE for

several reasons. In the multiphasic buffer system described by Wiltfang et al., Bicine acts as a

trailing ion, which allows for better stacking and destacking of small molecules, leading to

sharper bands and improved resolution in the 1 to 100 kDa range.

Q2: How does a Bicine-based buffer system differ from a standard Tris-Glycine or Tris-Tricine

system?

A2: While standard Tris-Glycine systems are excellent for a broad range of proteins, they often

fail to resolve peptides and LMW proteins below 20 kDa, leading to diffuse bands. Tris-Tricine

systems offer improved resolution for these smaller molecules. Bicine-based systems,

specifically a Bicine-Bis-Tris-Tris system, can provide even greater resolution, particularly for

membrane proteins and potentially for LMW peptides, by further optimizing the stacking and

destacking limits of the electrophoresis system.[1] A study on membrane proteins showed that
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a Bicine-dSDS-PAGE system increased the number of resolved protein spots by 151%

compared to a standard Glycine-based system.[1]

Q3: What is the optimal pH range for a Bicine running buffer?

A3: Bicine has a useful buffering range between pH 7.6 and 9.0.[2] For the separation of LMW

peptides, a running buffer with a pH around 8.2-8.3 is typically used. It is crucial not to adjust

the pH of the running buffer with acid or base, as the ionic balance is determined by the

concentration of the buffer components.[3]

Troubleshooting Guide
This guide addresses common issues encountered when using Bicine-based SDS-PAGE for

LMW peptide analysis.
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Problem Potential Cause(s) Recommended Solution(s)

Faint or No Peptide Bands

1. Peptide has run off the gel:

LMW peptides migrate very

quickly. 2. Insufficient protein

loading: Peptide concentration

may be too low. 3. Poor

staining: Small peptides bind

Coomassie and silver stains

less effectively. 4. Over-

transfer during Western

blotting: Peptides pass through

the membrane.

1. Monitor the dye front closely

and stop the run before it

reaches the bottom of the gel.

Use a lower voltage.[3] 2.

Concentrate the sample or

load a higher volume.[4] 3.

Use a specialized staining

protocol for small peptides or

fix the gel with glutaraldehyde

prior to staining.[4] 4. Use a

PVDF membrane with a

smaller pore size (e.g., 0.2

µm), reduce transfer time, and

use a lower transfer voltage.[5]

Diffuse or Smeared Bands

1. Incorrect buffer preparation:

The ionic strength of the

buffers is critical. 2. Sample

overloading: Too much protein

in the lane can cause

distortion. 3. High salt

concentration in the sample:

This can interfere with

stacking. 4. Incomplete

denaturation: Peptides may

not be fully unfolded.

1. Prepare fresh buffers

exactly as specified in the

protocol. Do not adjust the pH.

[3] 2. Determine the optimal

protein load; typically, do not

exceed 20 µg of total protein

for a complex mixture in a

mini-gel lane.[6] 3. Desalt the

sample before loading.[4] 4.

Ensure the sample is heated

sufficiently in the loading buffer

(e.g., 85°C for 2 minutes).[2]
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"Smiling" or Distorted Bands

1. Uneven heat distribution:

The center of the gel runs

hotter than the edges. 2.

Incorrectly polymerized gel:

Uneven pore size can affect

migration. 3. Buffer depletion:

Ion concentration in the

running buffer decreases over

time.

1. Run the gel at a lower

constant voltage in a cold

room or with a cooling unit.[7]

2. Ensure the gel is allowed to

polymerize completely at room

temperature.[8] 3. Use fresh

running buffer and ensure

sufficient volume in the inner

and outer chambers. Do not

reuse running buffer.[3]

Precipitate in Bicine Buffer

1. Low temperature: Bicine can

be less soluble at lower

temperatures. 2. Incorrect

concentration: Preparing the

buffer at too high a

concentration.

1. Prepare and use Bicine

buffers at room temperature. 2.

Ensure all components are

fully dissolved before use.

Experimental Protocols
Bicine-Bis-Tris-Tris SDS-PAGE for LMW Peptides
(Adapted from Wiltfang et al., 1991)
This protocol is designed to resolve peptides in the range of 1-100 kDa.

1. Buffer Preparation:
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Buffer Component Composition Preparation Notes

Anode Buffer (Lower

Chamber)
0.2 M Tris-HCl, pH 8.9

Dissolve 24.2 g of Tris base in

800 ml of deionized water,

adjust pH to 8.9 with HCl, and

bring the final volume to 1 L.

Cathode Buffer (Upper

Chamber)

0.1 M Tris, 0.1 M Bicine, 0.1%

(w/v) SDS

Dissolve 12.1 g Tris base, 16.3

g Bicine, and 1 g SDS in

deionized water to a final

volume of 1 L. Do not adjust

the pH.

Gel Buffer (for Separating and

Stacking Gels)

3.0 M Tris-HCl, 0.3% (w/v)

SDS, pH 8.45

Dissolve 36.3 g of Tris base in

80 ml of deionized water,

adjust pH to 8.45 with HCl, add

0.3 g SDS, and bring the final

volume to 100 ml.

Sample Buffer (2X)

100 mM Tris-HCl pH 6.8, 4%

(w/v) SDS, 20% (v/v) Glycerol,

2% (v/v) β-mercaptoethanol,

0.02% (w/v) Bromophenol Blue

Prepare fresh or store in

aliquots at -20°C.

2. Gel Preparation (for a 1.0 mm mini-gel):
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Component 16% Separating Gel (5 ml) 4% Stacking Gel (2.5 ml)

40% Acrylamide/Bis-

acrylamide (37.5:1)
2.0 ml 0.25 ml

Gel Buffer (3M Tris-HCl, 0.3%

SDS, pH 8.45)
1.25 ml -

1M Tris-HCl, pH 6.8 - 0.313 ml

Deionized Water 1.75 ml 1.94 ml

10% (w/v) Ammonium

Persulfate (APS)
25 µl 12.5 µl

TEMED 2.5 µl 2.5 µl

3. Electrophoresis Protocol:

Assemble the gel cassette and pour the separating gel. Overlay with water-saturated

isobutanol.

After polymerization (approx. 30 minutes), pour off the overlay and wash the top of the gel

with deionized water.

Pour the stacking gel and insert the comb.

After the stacking gel has polymerized (approx. 20 minutes), remove the comb and rinse the

wells with running buffer.

Assemble the gel in the electrophoresis apparatus and fill the upper and lower chambers

with the appropriate fresh buffers.

Prepare the peptide samples by mixing with an equal volume of 2X Sample Buffer and

heating at 85°C for 2 minutes.

Load the samples into the wells.

Run the gel at a constant voltage of 100-150 V until the dye front reaches the bottom of the

gel.
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Data Presentation
The following table summarizes a comparison of buffer systems for the separation of

membrane proteins, which indicates the potential for improved resolution with Bicine for

complex protein/peptide mixtures.

Buffer System Trailing Ion

Relative Increase in Protein

Spot Count (vs. Glycine-

dSDS-PAGE)

Glycine-dSDS-PAGE Glycine Baseline

Tricine-dSDS-PAGE Tricine 112%

Bicine-dSDS-PAGE Bicine 151%

Data adapted from a study on

C. thermocellum membrane

proteins.[1]

Visualizations
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Caption: Workflow for Bicine-SDS-PAGE of LMW peptides.
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Caption: Comparison of buffer systems for LMW peptide resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide
gel electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

2. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast
Gels | Thermo Fisher Scientific - US [thermofisher.com]

3. Performing Protein Electrophoresis | Bio-Rad [bio-rad.com]

4. hycultbiotech.com [hycultbiotech.com]

5. researchgate.net [researchgate.net]

6. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide
mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

7. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8054949?utm_src=pdf-body-img
https://www.benchchem.com/product/b8054949?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16718645/
https://pubmed.ncbi.nlm.nih.gov/16718645/
https://www.thermofisher.com/us/en/home/references/protocols/proteins-expression-isolation-and-analysis/sds-page-protocol/one-dimensional-sds-gel-electrophoresis-of-peptides-and-small-proteins-with-pre-cast-gels.html
https://www.thermofisher.com/us/en/home/references/protocols/proteins-expression-isolation-and-analysis/sds-page-protocol/one-dimensional-sds-gel-electrophoresis-of-peptides-and-small-proteins-with-pre-cast-gels.html
https://www.bio-rad.com/ru-ru/applications-technologies/performing-protein-electrophoresis?ID=LUSPFBNEL
https://www.hycultbiotech.com/sds-page/troubleshooting/
https://www.researchgate.net/post/How_to_improve_blotting_of_small_peptides_5kDa
https://pubmed.ncbi.nlm.nih.gov/26720699/
https://pubmed.ncbi.nlm.nih.gov/26720699/
https://m.youtube.com/watch?v=KBeVNdN7Rvw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Enhancing Low Molecular
Weight Peptide Resolution with Bicine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8054949#improving-the-resolution-of-low-molecular-
weight-peptides-with-bicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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